Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the reaction of 2-(4-bromophenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinoline derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinoline derivatives with oxidized bromophenyl groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, thereby affecting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinoline-4-carboxylic acid: The parent compound without the heptyl ester group.
Heptyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate: A similar compound with a methyl group at the 6-position.
Hexyl 2-(4-bromophenyl)-4-quinolinecarboxylate: A similar compound with a hexyl ester group instead of heptyl.
Uniqueness
Heptyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of the heptyl ester group, which may influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C23H24BrNO2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
heptyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H24BrNO2/c1-2-3-4-5-8-15-27-23(26)20-16-22(17-11-13-18(24)14-12-17)25-21-10-7-6-9-19(20)21/h6-7,9-14,16H,2-5,8,15H2,1H3 |
InChI Key |
AXLTWWYQYNQZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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